molecular formula C20H20N4O5S B14105881 methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

Cat. No.: B14105881
M. Wt: 428.5 g/mol
InChI Key: CNZCJEVXJAZYEJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoate Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with other molecular targets, such as receptors or ion channels, through its aromatic rings and ester group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxamido)benzoate
  • Methyl 3-(3-methyl-5-(N-(p-chlorophenyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

Uniqueness

Methyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group is known for its electron-donating properties, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 3-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-12-7-9-15(10-8-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-16-6-4-5-14(11-16)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

CNZCJEVXJAZYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(=O)OC)C

Origin of Product

United States

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